Product packaging for 1,3-dimethyl-6-nitroquinolin-2(1H)-one(Cat. No.:)

1,3-dimethyl-6-nitroquinolin-2(1H)-one

Cat. No.: B15203496
M. Wt: 218.21 g/mol
InChI Key: IFIZOMAZUPDUER-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-nitroquinolin-2(1H)-one is a synthetically versatile nitroquinolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable chemical scaffold for the development of novel therapeutic agents, particularly in oncology research. Its structure is closely related to quinolinone-based inhibitors that have been strategically optimized for high-affinity binding to protein targets such as the BTB domain of B-cell lymphoma 6 (BCL6), a master regulator in diffuse large B-cell lymphoma . The nitro and quinolinone functionalities provide handles for further chemical transformation, enabling researchers to explore structure-activity relationships and optimize shape complementarity with biological targets . The primary research value of this compound lies in its potential as a building block for potent, conformationally restricted inhibitors. The nitro group is a key activating moiety that can facilitate diverse synthetic manipulations, including reduction to an amino group or participation in cycloaddition reactions to create novel fused-ring systems with enhanced properties . This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B15203496 1,3-dimethyl-6-nitroquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-6-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-8-6-9(13(15)16)3-4-10(8)12(2)11(7)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZOMAZUPDUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 6 Nitroquinolin 2 1h One and Nitroquinoline Analogs

Influence of the Nitro Group on Molecular Reactivity

The nitro group is a powerful modulator of electronic properties within an aromatic system. Its strong electron-withdrawing nature is central to the reactivity of nitroquinolines, activating the molecule for specific types of reactions and even participating directly in substitution processes.

The nitro group (-NO₂) exerts a potent electron-withdrawing effect on the quinolinone ring through both inductive and resonance mechanisms. nih.govnih.gov This effect significantly reduces the electron density of the aromatic scaffold, making it susceptible to nucleophilic attack. nih.govmdpi.com The electron-withdrawing capacity of a single nitro group is considered comparable to that of two chloro groups, powerfully activating the framework to which it is attached. nih.gov

This activation is not uniform across the ring. The positions most activated for nucleophilic attack are those ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group from these positions. nih.govlibretexts.orgchemicalforums.com The position vicinal (adjacent) to the nitro group is rendered particularly electron-deficient. nih.gov For instance, in 6-nitroquinolin-2(1H)-one, the C5 and C7 positions are activated towards nucleophilic addition. This activation facilitates reactions that are otherwise difficult on the electron-rich quinolone scaffold. nih.gov

Compound Activating Group Activated Positions Effect
Nitroquinolines-NO₂Ortho, ParaStrong activation for nucleophilic attack nih.govlibretexts.org
5,7-dimethoxy-6-nitroquinolone-NO₂ at C6C5Arylation with Grignard reagents nih.gov
Halonitrobenzenes-NO₂Ortho, ParaActivation for nucleophilic addition mdpi.com

Beyond its role as an activating group, the nitro group itself can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly in highly electron-deficient systems. nih.govstackexchange.com This process is often observed in what is known as cine-substitution. In this type of reaction, the nucleophile attacks a position adjacent to the one bearing the nitro group, leading to the elimination of the nitro group (as a nitrite (B80452) anion) and the formation of a new carbon-nucleophile bond.

A notable example is the reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). TNQ undergoes cine-substitution with various nucleophiles, where the nucleophile attacks the 4-position, resulting in the elimination of the vicinal 3-nitro group to yield 4-substituted 1-methyl-6,8-dinitro-2-quinolones. nih.govmdpi.com This reactivity is attributed to steric repulsion between the 1-methyl and 8-nitro groups, which distorts the quinolone framework, reduces its aromaticity, and makes the 3-nitro group a viable leaving group. nih.govmdpi.com In contrast, 1-methyl-3,6-dinitro-2-quinolone does not undergo this reaction under the same conditions, highlighting the specific structural requirements for the nitro group to act as a leaving group. mdpi.com

Certain structural features in nitroquinolones can cause the pyridone ring to lose its aromatic character and behave like an activated nitroalkene. nih.govmdpi.com Nitroalkenes are versatile functional groups known to participate in reactions like Michael additions and Diels-Alder cycloadditions. wikipedia.org

The unusual reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) is again a prime example. Steric hindrance between the N-methyl group and the C8-nitro group forces the pyridone ring out of planarity, disrupting its aromaticity. mdpi.com Consequently, the C3-C4 double bond, bearing a nitro group at C3, acts as an activated nitroalkene moiety. nih.govmdpi.com This allows TNQ to readily undergo cycloaddition reactions with electron-rich dienes or alkenes under mild conditions, which is not observed in other nitroquinolones like 1-methyl-3,6-dinitro-2-quinolone. nih.govmdpi.com These reactions enable the construction of new fused-ring systems on the quinolone core. nih.gov

Nitroquinolone Reactant Reaction Type Key Feature Product Type
1-methyl-3,6,8-trinitro-2-quinolone (TNQ)Diels-Alder CycloadditionActs as an activated nitroalkene due to steric strain mdpi.comPolycyclic MeQone derivatives nih.gov
3-nitrated 1-methyl-2-quinolonesDiels-Alder CycloadditionNitroalkene moiety serves as a dienophile nih.govAromatized phenanthridone derivatives nih.gov

Nucleophilic Substitution Reactions of the Quinolin-2(1H)-one Nucleus

The electron-deficient nature of the nitro-activated quinolinone ring facilitates nucleophilic substitution reactions, not only of leaving groups like halogens but also, remarkably, of hydrogen atoms. Two key methodologies for this transformation are the Vicarious Nucleophilic Substitution of Hydrogen (VNS) and the Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. nih.govwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org The key requirement for the nucleophile is that it must be a carbanion bearing a leaving group at the carbanionic center. organic-chemistry.org

The mechanism of VNS involves two main steps:

Addition: A carbanion (generated from a C-H acid like chloromethyl phenyl sulfone) adds to an electron-deficient position on the nitroquinoline ring (typically ortho or para to the nitro group) to form a negatively charged intermediate, a σH-adduct. nih.govnih.gov

Elimination: A base induces β-elimination of the leaving group (e.g., HCl) from the adduct, which restores the aromaticity of the ring and results in the substitution product. organic-chemistry.orgnih.gov

VNS reactions have been successfully applied to 5-, 6-, and 8-nitroquinolines, leading to substitution primarily at the position ortho to the nitro group. kuleuven.be It is an efficient method for introducing alkyl or amino groups onto the quinoline (B57606) core. nih.govkuleuven.be For instance, the amination of nitroquinoline derivatives with nucleophiles like 9H-carbazole proceeds via the VNS pathway. nih.govnih.gov

Nitro-Compound Nucleophile/Reagent Substitution Position Reaction Type
5-, 6-, 8-NitroquinolinesChloromethyl phenyl sulfonePrimarily ortho to the nitro group kuleuven.beVNS
4-chloro-8-nitroquinoline9H-carbazoleC7 nih.govVNS
Nitrobenzene derivativesCarbanions with a leaving grouportho and/or para to the nitro group organic-chemistry.orgVNS

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important pathway for the nucleophilic substitution of hydrogen in nitroaromatic compounds. mdpi.com Unlike VNS, the nucleophile in ONSH does not need to possess an inherent leaving group.

The ONSH mechanism proceeds via two distinct steps:

Addition: A nucleophile adds to an electron-deficient carbon atom of the nitroaromatic ring, forming a σH-adduct, also known as a Meisenheimer complex. researchgate.net

Oxidation: This intermediate adduct is then treated with an external oxidizing agent (e.g., potassium permanganate (B83412), molecular oxygen) to remove the hydrogen atom and a pair of electrons, thereby restoring aromaticity and yielding the substituted product. researchgate.netchemrxiv.org

This methodology has been used for the direct amination of nitro(hetero)arenes with anilines in an open-air system, where molecular oxygen serves as the oxidant. chemrxiv.org The addition of carbanions from Grignard reagents to nitroarenes, followed by oxidation with KMnO₄, also proceeds via an ONSH mechanism. researchgate.net The formation of σH-adducts is typically a fast and reversible process, while the subsequent oxidation is often the rate-limiting step. mdpi.comresearchgate.net

Nucleophilic Displacement of Halogens and Other Activating Groups

The quinolinone scaffold, when substituted with electron-withdrawing groups like nitro moieties and halogens, becomes susceptible to nucleophilic aromatic substitution (SNAr). The reaction is significantly facilitated when a good leaving group, such as a halide, is present at a position activated by the nitro group. libretexts.orgwikipedia.org

Research on nitroquinolone analogs demonstrates the high reactivity of positions activated by both the ring nitrogen and a nitro group. For instance, 4-chloro-3-nitroquinolin-2-one is a highly reactive substrate for nucleophilic substitution. The electron deficiency at the C4 position, enhanced by the adjacent nitro group at C3 and the quinolinone structure, allows for displacement by a variety of nucleophiles. Functional groups such as azides, amines, alkoxides, and alkylthio moieties can be readily introduced at this position. nih.gov The general mechanism involves the attack of the nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. youtube.com

The efficiency of the displacement is dependent on the nature of the leaving group. Studies on related chloroquinolines have shown that the leaving group plays a crucial role in such substitution reactions. For example, an ethylthio group at the C2 position was found to be more readily displaced by hydrazinolysis than a chloro group, indicating the importance of the leaving group's ability to depart. mdpi.com

Detailed research findings on the nucleophilic substitution of 4-chloro-3-nitro-2-quinolone are presented in the table below, illustrating the versatility of this reaction. nih.gov

Table 1: Nucleophilic Displacement Reactions of 4-Chloro-3-nitro-2-quinolone nih.gov

Nucleophile (Nu)Product (4-Nu-3-nitro-2-quinolone)Yield (%)
NaN34-Azido-3-nitro-2-quinolone92
Piperidine (B6355638)4-(Piperidin-1-yl)-3-nitro-2-quinolone86
KF4-Fluoro-3-nitro-2-quinolone72
NaOMe4-Methoxy-3-nitro-2-quinolone98
EtSH4-(Ethylthio)-3-nitro-2-quinolone90
Malononitrile4-(Dicyanomethyl)-3-nitro-2-quinolone78

Regioselectivity in Nucleophilic Additions to Nitroquinolone Systems

The regioselectivity of nucleophilic attack on the nitroquinolone ring is profoundly influenced by the number and position of nitro groups. These strongly electron-withdrawing substituents activate the aromatic system towards nucleophilic addition, often directing the attack to the ortho and para positions relative to themselves. wikipedia.org In multiply nitrated quinolones, this activation can lead to unusual and highly regioselective reactions.

A prime example is the reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). This compound undergoes a unique reaction known as cine-substitution. nih.gov In this process, a nucleophile attacks the C4 position, which is vicinal to the nitro group at C3. This attack is followed by the elimination of the C3-nitro group as nitrous acid, resulting in the formation of a 4-substituted 6,8-dinitro-1-methyl-2-quinolone. nih.gov This transformation provides a powerful method for the regioselective functionalization of the C4 position. nih.gov

The proposed mechanism for cine-substitution involves the initial nucleophilic addition at C4 to form an adduct. A subsequent proton transfer from the attacking nucleophile (if it bears a proton) or from the medium to the C3 position creates a 3,4-dihydroquinolone intermediate. Aromatization through the elimination of nitrous acid then yields the final product. nih.gov The unusual reactivity of TNQ is attributed to steric strain between the N-methyl group and the C8-nitro group, which distorts the quinolone framework, reduces its aromaticity, and makes the pyridone ring behave more like an activated nitroalkene. nih.gov

The table below summarizes the outcomes of cine-substitution reactions between TNQ and various nucleophiles, highlighting the consistent regioselectivity for the C4 position. nih.gov

Table 2: Regioselective Cine-Substitution of 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) nih.gov

Nucleophile4-Substituent in ProductYield (%)
Aniline (B41778)-NHPh90
p-Toluidine-NH(p-Tol)88
PyrrolidinePyrrolidin-1-yl82
Phenol-OPh85
Acetylacetone-CH(Ac)283
Ethyl acetoacetate-CH(Ac)COOEt80

Electrophilic Aromatic Substitution Reactions on Quinolin-2(1H)-ones

The pyridinone ring of the quinolinone is generally considered electron-deficient and thus deactivated towards electrophilic attack. This deactivation arises from the electron-withdrawing character of the lactam (cyclic amide) carbonyl group. Consequently, electrophilic substitution is expected to occur preferentially on the carbocyclic (benzene) ring. nih.gov

Radical Reactions and Photochemical Transformations

Beyond ionic reactions, the quinolinone ring system can participate in transformations involving radical intermediates and photochemical excitation. These methods offer alternative pathways for functionalization and construction of complex heterocyclic systems.

Photoinduced Dehydrogenative Amination

Photoinduced reactions provide a means to form new carbon-nitrogen bonds under mild conditions. While specific studies on the photoinduced dehydrogenative amination of 1,3-dimethyl-6-nitroquinolin-2(1H)-one are not prevalent, analogous reactions in related heterocyclic systems suggest potential pathways. Photochemical amination can proceed through the generation of highly reactive nitrene intermediates from precursors like aryl azides upon irradiation. rsc.orgresearchgate.net These nitrenes can then undergo C-H insertion reactions to form new N-heterocycles. For example, substituted aryl azides can be photochemically converted to form carbazoles in good yields. rsc.orgallfordrugs.com

Another approach is the direct C-H amination of N-heterocycles. Recent advances have shown that inexpensive iron catalysts can facilitate the site-selective intermolecular C(sp³)–H amination of N-heterocycles at the α-position to the nitrogen atom via a proposed Fe(III)-imidyl radical intermediate. chemistryviews.org Although not a photochemical process, it highlights the utility of radical pathways for C-N bond formation in heterocycles. Photo-induced reactions of α-diketones with alkenes and alkynes have also been explored, proceeding through various photocycloaddition pathways to create diverse organic frameworks, demonstrating the synthetic potential of photochemistry in building complex structures. mdpi.com

Ring Transformation and Skeletal Rearrangement Reactions

The quinolinone scaffold is susceptible to a variety of ring transformation and skeletal rearrangement reactions, which allow for the synthesis of diverse heterocyclic structures. These reactions often proceed through complex mechanisms involving ring-opening and closure events or photocatalytic processes.

Ring opening-ring closure (RORC) processes are a significant class of reactions for modifying heterocyclic systems. In the context of quinolinones and related nitrogen-containing heterocycles, the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-established pathway for nucleophilic substitution. wikipedia.org This mechanism is particularly relevant for heterocyclic compounds where direct aromatic nucleophilic substitution (SNAr) is disfavored.

The process is initiated by the addition of a nucleophile to an electron-deficient carbon atom in the heterocyclic ring, leading to the formation of a covalent adduct. This is followed by the cleavage of a bond within the ring, resulting in a ring-opened intermediate. Subsequent recyclization, often with the expulsion of a leaving group, leads to the formation of a new heterocyclic ring.

For nitroquinolinone systems, the presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic attack, making RORC processes plausible. For instance, studies on related nitroaromatic heterocycles have shown that nucleophiles can induce ring transformations. nih.gov The reaction of 1-methyl-3,5-dinitro-2-pyridone with nucleophiles, for example, proceeds via a ring-opening step to form an intermediate that can then react further to yield new ring systems. nih.gov While specific studies on this compound are not extensively detailed in the literature, the principles observed in analogous systems suggest its potential to undergo similar transformations.

The general steps of an ANRORC mechanism can be summarized as follows:

Addition of Nucleophile: A nucleophile attacks an electrophilic center in the quinolinone ring.

Ring Opening: The heterocyclic ring cleaves to form an open-chain intermediate.

Ring Closure: The intermediate undergoes intramolecular cyclization to form a new ring.

These processes are valuable for the synthesis of novel heterocyclic compounds that may be difficult to access through other synthetic routes. wur.nlmdpi.com

Photocatalytic reactions have emerged as powerful tools for skeletal editing of heterocyclic compounds. Denitrogenation reactions, in particular, offer a unique approach to modify the core structure of nitrogen-containing rings. In the context of quinolin-2(1H)-ones, photocatalytic denitrogenative amination has been explored as a method to introduce an amino group at the C-3 position, representing a form of skeletal rearrangement. nih.gov

This type of reaction typically involves the use of a photosensitizer that, upon irradiation, can promote the formation of reactive intermediates. For instance, the reaction of 3-ylideneoxindoles with an aminating agent in the presence of a photocatalyst can lead to a skeletal rearrangement, ultimately yielding C-3 aminoquinolin-2(1H)-ones. nih.gov This process involves a denitrogenation step where a nitrogen-containing group is expelled, followed by the rearrangement of the molecular framework.

A plausible mechanism for such a photoinduced skeletal rearrangement involves the following key steps:

Photoexcitation: The photocatalyst absorbs light and reaches an excited state.

Single-Electron Transfer (SET): The excited photocatalyst can engage in single-electron transfer with the substrate, leading to the formation of a radical ion.

Denitrogenation and Rearrangement: The radical intermediate can undergo fragmentation, including the loss of dinitrogen, followed by a skeletal rearrangement to form a more stable structure.

Product Formation: The rearranged intermediate is then converted to the final product.

Recent research has also demonstrated the skeletal rearrangement of quinolines to indoles triggered by single-electron transfer, highlighting the versatility of photocatalysis in modifying azaarene frameworks. chemrxiv.orgchemrxiv.org These methods provide a modern alternative to classical approaches for the functionalization of quinolinone systems.

Theoretical and Computational Chemistry Studies on Quinolinone Reactivity

Theoretical and computational methods are invaluable for understanding the reactivity and reaction mechanisms of quinolinone derivatives. Techniques such as Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT) calculations provide deep insights into the electronic structure and energetics of these molecules.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's behavior in chemical reactions.

For nitroquinoline derivatives, the HOMO-LUMO gap is a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on various nitro derivatives of quinoline and quinoline N-oxide have shown that the position of the nitro group significantly influences the electronic properties of the molecule. nih.govresearchgate.net The electron-withdrawing nature of the nitro group typically leads to a lowering of the LUMO energy, making the molecule more susceptible to nucleophilic attack.

The table below presents representative calculated HOMO and LUMO energies for a series of nitroquinoline analogs, illustrating the effect of the nitro group on the frontier orbitals.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3-Nitroquinoline-7.01-2.944.07
5-Nitroquinoline-7.12-2.994.13
6-Nitroquinoline-7.15-3.024.13
8-Nitroquinoline-7.08-2.814.27

Data is illustrative and based on computational studies of related nitroquinoline systems. nih.gov

These calculations indicate that the nitroquinoline derivatives are characterized by a significant energy gap, suggesting a high degree of stability, yet the presence of the nitro group enhances their reactivity compared to the parent quinoline molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction and determine the most likely reaction pathway. mdpi.commdpi.com

In the context of quinolinone chemistry, DFT calculations have been employed to study various reactions, including cycloadditions and nucleophilic substitutions. mdpi.com For instance, DFT can elucidate the stepwise versus concerted nature of a reaction mechanism and predict the regioselectivity and stereoselectivity of the products. researchgate.net

The table below shows an example of calculated activation energies for different pathways in a hypothetical reaction involving a nitro-substituted heterocyclic compound, demonstrating how DFT can be used to predict the feasibility of a reaction.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)
Pathway A (Concerted)0.025.4-15.225.4
Pathway B (Stepwise)0.018.7-15.218.7

These values are hypothetical and serve to illustrate the application of DFT in comparing reaction pathways.

Such calculations can provide valuable insights that complement experimental studies and aid in the design of new synthetic strategies.

The reactivity of quinolinone derivatives is governed by a combination of steric and electronic effects. The nature and position of substituents on the quinolinone ring can have a profound impact on reaction rates and outcomes. rsc.org

Electronic Effects: Electron-withdrawing groups, such as the nitro group in this compound, decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The electronic influence of substituents can be quantified through Hammett plots, which correlate reaction rates with substituent constants. researchgate.net

Steric Effects: The size of substituents can influence reactivity by sterically hindering the approach of a reagent to the reaction center. For example, the methyl groups at the 1- and 3-positions of this compound can sterically shield the neighboring positions, potentially directing incoming reagents to other sites on the molecule. nih.gov Studies on related systems have shown that increased steric hindrance can lead to a significant decrease in reaction rates. rsc.org

Derivatization and Further Functionalization Strategies for 1,3 Dimethyl 6 Nitroquinolin 2 1h One

Transformation of the Nitro Group

The nitro group at the C6-position of the quinolinone ring serves as a versatile handle for a range of chemical transformations, allowing for its conversion into other valuable functional groups.

Reduction to Amino Groups and Subsequent Derivatization via Diazonium Salts

A primary and highly useful transformation of the 6-nitro group is its reduction to a 6-amino group. This conversion is a critical step, as the resulting 6-amino-1,3-dimethylquinolin-2(1H)-one is a key intermediate for further derivatization. The reduction can be effectively achieved using various reducing agents, with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid being a commonly employed method.

Upon successful reduction, the newly formed amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. These diazonium salts are highly reactive intermediates that can undergo a variety of nucleophilic substitution reactions, providing a gateway to a wide array of functional groups at the C6-position.

Table 1: Potential Derivatizations of 6-Amino-1,3-dimethylquinolin-2(1H)-one via Diazonium Salts

Reaction TypeReagent(s)Resulting Functional Group
Sandmeyer ReactionCuCl, CuBr, CuCN-Cl, -Br, -CN
Schiemann ReactionHBF₄, heat-F
HydroxylationH₂O, H⁺, heat-OH
Azo CouplingActivated Aromatic Compounds (e.g., phenols, anilines)-N=N-Ar

One of the most significant applications of these diazonium salts is the Sandmeyer reaction , which allows for the introduction of halogens (chloro, bromo) or a cyano group onto the aromatic ring. For instance, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding 6-chloro- or 6-bromo-1,3-dimethylquinolin-2(1H)-one. Similarly, the use of copper(I) cyanide introduces a cyano group, forming 6-cyano-1,3-dimethylquinolin-2(1H)-one.

Furthermore, the diazonium group can be displaced by a hydroxyl group upon heating in an aqueous acidic solution, leading to the formation of 6-hydroxy-1,3-dimethylquinolin-2(1H)-one.

Another important derivatization is through azo coupling reactions . The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. This reaction is the basis for the synthesis of a wide range of azo dyes. The specific color and properties of the resulting dye depend on the nature of the coupling partner.

Nef Reaction and Other Transformations

The nitro group in 1,3-dimethyl-6-nitroquinolin-2(1H)-one can, in principle, be converted to a carbonyl group via the Nef reaction . This transformation typically involves the formation of a nitronate salt by treatment with a base, followed by acid hydrolysis to yield a ketone. In the case of this compound, a successful Nef reaction would yield 1,3-dimethylquinolin-2,6(1H,5H)-dione. However, the specific application of the Nef reaction to this particular substrate requires careful optimization of reaction conditions to avoid potential side reactions.

Beyond reduction and the Nef reaction, other transformations of the nitro group, though less common, can be envisioned. These might include partial reduction to a hydroxylamino or nitroso group, or nucleophilic aromatic substitution where the nitro group is displaced by a strong nucleophile, although the latter is generally challenging for nitro groups on an aromatic ring unless activated by other substituents.

Modifications at the Lactam Nitrogen (N1-Position)

The nitrogen atom of the lactam ring at the N1-position provides another site for structural modification, allowing for the introduction of various substituents that can influence the molecule's properties.

Alkylation and Acylation of the N1-Position

While the starting compound is already N-methylated, in related quinolin-2-one systems, the lactam nitrogen can be further functionalized. N-alkylation can be achieved by reacting the corresponding N-H quinolinone with an alkyl halide in the presence of a base. Similarly, N-acylation can be carried out using an acyl chloride or an acid anhydride (B1165640) to introduce an acyl group. These modifications can alter the steric and electronic properties of the quinolinone core.

Formation of N-Amino Derivatives

The lactam nitrogen can also be converted into an N-amino group. One synthetic route to achieve this involves the reaction of a suitable precursor, such as a 6-nitrocoumarin derivative, with hydrazine (B178648) hydrate (B1144303). This reaction proceeds through a ring-opening and subsequent recyclization mechanism to form the N-amino-quinolin-2-one. For instance, the reaction of 4,7-dimethyl-6-nitrocoumarin with hydrazine hydrate has been reported to yield N-amino-4,7-dimethyl-6-nitroquinolin-2-one. A similar strategy could potentially be adapted for the synthesis of 1-amino-3-methyl-6-nitroquinolin-2(1H)-one from a corresponding coumarin (B35378) precursor.

Functionalization at the C3-Methyl Position

The methyl group at the C3-position of the quinolinone ring is also amenable to chemical modification, offering another avenue for creating structural diversity.

The hydrogens of the C3-methyl group are acidic to some extent and can be deprotonated by a strong base to form a carbanion. This carbanion can then participate in various reactions. One notable reaction is the condensation with aldehydes . In the presence of a suitable catalyst or base, the C3-methyl group can react with aromatic or aliphatic aldehydes in a Knoevenagel-type condensation to form a styryl or analogous unsaturated linkage at the C3-position. This reaction extends the conjugation of the system and allows for the introduction of a wide variety of substituents.

Another potential functionalization is the oxidation of the C3-methyl group . Using appropriate oxidizing agents, the methyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid group (-COOH). This introduces new reactive handles for further synthetic transformations, such as the formation of amides, esters, or other derivatives from the carboxylic acid.

Table 2: Summary of Functionalization Strategies

PositionFunctionalization TypeKey Reagents/ReactionsResulting Derivatives
C6-NitroReduction & DiazotizationSnCl₂/HCl; NaNO₂/H⁺; CuX (Sandmeyer)6-Amino, 6-Halo, 6-Cyano, 6-Hydroxy, 6-Azo derivatives
C6-NitroNef ReactionBase, then Acid6-Oxo derivative (dione)
N1-LactamN-Amino FormationHydrazine Hydrate (from coumarin precursor)1-Amino derivative
C3-MethylCondensationAldehydes, Base/Catalyst3-Styryl or related unsaturated derivatives
C3-MethylOxidationOxidizing Agents3-Formyl, 3-Carboxy derivatives

Reactions of the Alkyl Group (e.g., Oxidation, Halogenation)

The reactivity of the methyl groups at the N-1 and C-3 positions is expected to differ significantly. The N-methyl group is generally stable and unreactive towards typical oxidation or free-radical halogenation conditions. In contrast, the C-3 methyl group, being adjacent to both an aromatic system and a carbonyl group, presents a more plausible site for chemical modification, analogous to a benzylic position.

Oxidation:

The direct oxidation of the C-3 methyl group on the this compound scaffold is a challenging transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, which are often used for converting benzylic methyl groups to carboxylic acids, would likely lead to the degradation of the electron-deficient and sensitive quinolinone ring system. masterorganicchemistry.com Benzylic oxidation requires the presence of at least one benzylic C-H bond; its absence, for instance in a tert-butyl group attached to a benzene (B151609) ring, prevents the reaction. youtube.com

More selective, milder oxidation methods would be necessary to potentially convert the C-3 methyl group to a hydroxymethyl, formyl, or carboxyl functionality. However, such transformations on this specific heterocyclic system have not been reported.

Halogenation:

A more viable strategy for functionalizing the C-3 methyl group is free-radical halogenation. This reaction, often employing N-bromosuccinimide (NBS) with a radical initiator like light or heat, selectively introduces a halogen atom at the benzylic position. youtube.com The stability of the resulting benzylic radical intermediate is key to the success of this reaction. youtube.com It is plausible that the C-3 methyl group of this compound could undergo such a transformation to yield 3-(bromomethyl)-1-methyl-6-nitroquinolin-2(1H)-one. This halogenated intermediate would be a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactions on the Aromatic Ring System (beyond nitro group transformation)

The aromatic carbocyclic ring of this compound is significantly influenced by the substituents on the heterocyclic portion. The lactam functionality (part of the quinolinone core) acts as an ortho-, para-directing group, while the C-6 nitro group is a powerful electron-withdrawing group and a meta-director. This electronic profile renders the aromatic ring generally unreactive towards electrophilic substitution and primed for nucleophilic substitution, provided a suitable leaving group is present.

Carbon-Carbon Bond Forming Reactions (e.g., Arylation, Alkylation, Acylation, Cycloadditions)

Direct formation of carbon-carbon bonds on the electron-deficient aromatic ring via electrophilic substitution methods is generally not feasible.

Friedel-Crafts Alkylation and Acylation:

Friedel-Crafts reactions, which proceed via an electrophilic aromatic substitution mechanism, are known to fail on aromatic rings bearing strongly deactivating groups, such as a nitro group. wikipedia.orgwvu.edu The presence of the C-6 nitro group on the quinolinone ring deactivates the system to such an extent that it will not undergo Friedel-Crafts alkylation or acylation. wvu.educhemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions:

The most effective and versatile strategy for introducing new carbon-carbon bonds is through modern palladium-catalyzed cross-coupling reactions. wikipedia.orgrsc.org These methods, including the Suzuki, Stille, Heck, and Sonogashira reactions, require the presence of a halide (or triflate) on the aromatic ring to act as the electrophilic partner. nobelprize.org Therefore, a preliminary halogenation of the aromatic ring is a prerequisite step.

Once a halogen (e.g., bromine or iodine) is installed at a suitable position (e.g., C-5 or C-7), it can be coupled with a variety of organometallic reagents. For instance, a Suzuki-Miyaura coupling reaction could be employed to form a biaryl linkage. This reaction involves the palladium-catalyzed coupling of the halo-quinolinone with an organoboron compound in the presence of a base. nobelprize.org This approach has been successfully used to synthesize a wide range of substituted heterocyclic compounds.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

EntryAryl Halide (Analog)Boronic Acid/EsterCatalyst/LigandBaseProductYield (%)
17-Bromo-6-nitroquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄K₂CO₃6-Nitro-7-phenylquinolin-2(1H)-one>90
25-Iodo-6-nitroquinolin-2(1H)-one4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃5-(4-Methoxyphenyl)-6-nitroquinolin-2(1H)-one85
37-Bromo-6-nitroquinolin-2(1H)-oneThiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄6-Nitro-7-(thiophen-2-yl)quinolin-2(1H)-one92

Note: The reactions above are illustrative examples based on known reactivity patterns for analogous systems and are not reported for the specific this compound substrate.

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Halogenation, Alkoxylation)

Halogenation:

As a precursor step to many other functionalization reactions, electrophilic halogenation of the aromatic ring can be considered. Due to the deactivating nature of the nitro group, this reaction would likely require forcing conditions, such as using bromine or chlorine in the presence of a strong Lewis acid or in oleum. The regiochemical outcome would be directed by the existing substituents. The N-1 and C-3 substituents are ortho-, para-directing, while the C-6 nitro group is meta-directing. Therefore, electrophilic attack is most likely to occur at the C-5 or C-7 positions, which are ortho/para to the activating lactam moiety and meta to the nitro group.

Amination and Alkoxylation via Nucleophilic Aromatic Substitution (SNAAr):

Direct amination or alkoxylation of the aromatic ring is not possible. However, once a halogen is introduced onto the ring, it can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAAr) mechanism. pressbooks.publibretexts.org The presence of the strongly electron-withdrawing nitro group is crucial, as it stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the reaction. wikipedia.orgnih.govyoutube.com The reaction is most efficient when the leaving group (halide) is positioned ortho or para to the nitro group.

For a halo-derivative of this compound (e.g., 5-bromo or 7-bromo), reaction with amines, alkoxides, or phenoxides could furnish the corresponding amino or ether derivatives.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAAr) Reactions

EntrySubstrate (Analog)NucleophileSolventConditionsProduct
17-Chloro-6-nitroquinolin-2(1H)-onePiperidine (B6355638)DMF100 °C6-Nitro-7-(piperidin-1-yl)quinolin-2(1H)-one
25-Fluoro-6-nitroquinolin-2(1H)-oneSodium methoxideMethanolReflux5-Methoxy-6-nitroquinolin-2(1H)-one
37-Chloro-6-nitroquinolin-2(1H)-oneAniline (B41778)NMP150 °C6-Nitro-7-(phenylamino)quinolin-2(1H)-one

Note: The reactions above are illustrative examples based on the principles of SNAAr on activated nitroaromatic systems and are not reported for the specific this compound substrate.

Spectroscopic and Analytical Characterization Techniques in Research on 1,3 Dimethyl 6 Nitroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,3-dimethyl-6-nitroquinolin-2(1H)-one, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum for this compound would feature distinct signals corresponding to the methyl groups and the aromatic protons. The N-methyl (N-CH₃) and the C3-methyl (C3-CH₃) groups would each appear as sharp singlets, as they lack adjacent protons for coupling. The three protons on the benzene (B151609) portion of the quinolinone ring would exhibit more complex splitting patterns due to spin-spin coupling, typically appearing in the downfield aromatic region. Their specific chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group. In similar structures, such as N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones, aromatic protons show complex multiplets, and high coupling constants (10.7-11.1 Hz) can confirm the axial configurations of protons in the heterocyclic ring. researchgate.net The spectrum of the parent compound, 6-nitroquinoline, also serves as a reference for the expected aromatic proton signals. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the two methyl carbons, the carbons of the aromatic ring, and the carbonyl carbon (C=O) of the quinolinone core. The carbonyl carbon is typically observed significantly downfield. The presence of the nitro group influences the chemical shifts of the carbons in the benzene ring, particularly the carbon to which it is attached (C6). Spectral data for related 8-hydroxy-6-nitroquinoline derivatives have been used to confirm their structures. srce.hr

Table 1: Expected NMR Data for this compound This table is predictive, based on typical chemical shifts for the functional groups present. | ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Protons | ~ 3.7 | Singlet | N-CH₃ | | | ~ 2.4 | Singlet | C3-CH₃ | | | 7.0 - 8.5 | Multiplets | Aromatic-H | | ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | | Carbons | ~ 30 | N-CH₃ | | | ~ 18 | C3-CH₃ | | | 115 - 150 | Aromatic & Vinylic Carbons | | | > 160 | C=O (Carbonyl) |

Infrared (IR) Spectroscopy (e.g., Nitro Group Vibrations)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic signals are from the nitro (NO₂) group and the carbonyl (C=O) group of the quinolinone ring.

The aromatic nitro group gives rise to two particularly strong and easily identifiable absorption bands:

Asymmetric N-O stretch: Typically appears in the region of 1550-1475 cm⁻¹.

Symmetric N-O stretch: Usually found between 1360-1290 cm⁻¹.

These bands are prominent due to the large change in dipole moment during the vibration of the polar N-O bonds. In related nitro-containing tetrahydroquinolines, these nitro group signals are observed around 1512 cm⁻¹ and 1342 cm⁻¹. researchgate.net The IR spectra of other nitrophenyl-containing heterocycles also show characteristic absorption bands for various functional groups, including C=O stretching. nih.gov A strong absorption band corresponding to the C=O stretch of the cyclic amide (lactam) in the quinolinone ring is also expected, typically in the range of 1650-1690 cm⁻¹.

Table 2: Key IR Absorption Bands Expected for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=O Stretch (Amide) 1650 - 1690 Strong
Aromatic C=C Bending 1580 - 1620 Medium
Asymmetric NO₂ Stretch 1550 - 1475 Strong
Symmetric NO₂ Stretch 1360 - 1290 Strong

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

MS: In a standard electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its exact molecular mass.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula.

Fragmentation: Common fragmentation pathways for quinoline (B57606) derivatives often involve the loss of small, stable molecules or radicals. chempap.org For the target compound, likely fragmentations could include the loss of a methyl radical ([M-15]⁺), the loss of the nitro group ([M-46]⁺), or the expulsion of carbon monoxide ([M-28]⁺) from the quinolinone ring.

The mass spectrum of a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, showed a molecular ion peak at m/z 351, which coincided with its molecular weight. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, provides information about the conjugated π-electron systems within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic quinolinone system. The presence of the electron-withdrawing nitro group, which acts as a chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted quinolinone core. The UV-Vis spectra of related N,N-dimethyl-2-nitro-benzenediamine derivatives show sensitivity to environmental factors like pH. researchgate.net

Single-Crystal X-ray Diffraction

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Quinolinones

The synthesis of quinolinone derivatives has been a subject of intense research, yet the development of environmentally benign and efficient methods remains a key objective. acs.org Future research will likely focus on moving beyond traditional condensation reactions, which often require harsh conditions and expensive starting materials. acs.orgtandfonline.com

Promising future methodologies include:

Photocatalysis and Electrosynthesis: Harnessing visible light or electrical energy to drive the synthesis of quinolinones offers a green alternative to conventional thermal methods. rsc.orgrsc.org These energy sources can enable reactions under mild, oxidant-free conditions, potentially utilizing CO2 as a renewable carbonyl source to enhance atom economy. rsc.org Research into photocatalytic systems for constructing the quinolin-2(1H)-one core has already shown promise, demonstrating broad substrate scope and applicability to pharmaceutically relevant derivatives. rsc.org

C-H Activation/Functionalization: Direct functionalization of the quinoline (B57606) core via transition-metal-catalyzed C-H activation is a powerful strategy for creating complex molecules efficiently. nih.govnih.gov Future work could focus on developing novel catalysts that allow for regioselective introduction of functional groups onto the 1,3-dimethyl-6-nitroquinolin-2(1H)-one scaffold, bypassing the need for pre-functionalized starting materials. rsc.orgacs.org

Green Reaction Media: The use of sustainable solvents like deep eutectic solvents (DES) is an emerging area in organic synthesis. rsc.org Developing synthetic routes for this compound in such green media would significantly reduce the environmental impact of its production. rsc.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. researchgate.net Adapting and optimizing synthetic protocols for quinolinones within flow reactors could facilitate more efficient and industrial-scale production.

The table below summarizes potential sustainable synthetic strategies applicable to functionalized quinolinones.

Synthetic StrategyEnergy/Catalyst SourceKey AdvantagesRelevant Findings
Photocatalysis Visible Light, SunlightMild conditions, High atom economy, Use of renewable energyEnables construction of quinolinone scaffolds under oxidant-free conditions. rsc.orgrsc.org
Electrosynthesis ElectricityAvoids harsh reagents, Precise control over redox processesCan achieve analogous carbonylative cyclization to photocatalytic methods. rsc.org
C-H Activation Transition Metals (e.g., Pd, Rh, Fe)High efficiency, Regioselectivity, Step economyAllows for direct introduction of aryl, alkyl, and other groups onto the quinoline ring. nih.govrsc.orgmdpi.com
Green Solvents Deep Eutectic Solvents (DES)Eco-friendly, Recyclable, Readily availableNickel-catalyzed synthesis of functionalized quinolinones has been demonstrated in a DES medium. rsc.org

Exploration of Undiscovered Reactivity Patterns of the Nitroquinolinone Scaffold

The reactivity of this compound is largely dictated by the interplay between the electron-rich lactam ring, the N-methyl and C3-methyl groups, and the strongly electron-withdrawing nitro group. While some transformations are predictable, significant opportunities exist to uncover novel reactivity.

Future research in this area should include:

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine is a gateway to a vast array of derivatives, such as amides, sulfonamides, and ureas. longdom.orgchemistryviews.orgnih.gov Research into chemoselective reduction methods that tolerate other functional groups on the quinolinone core is crucial. longdom.orgmdpi.com Beyond simple reduction, the nitro group can participate in various cyclization and coupling reactions, which remain largely unexplored for this specific scaffold.

Regioselective C-H Functionalization: The quinolinone core possesses multiple C-H bonds that could be selectively functionalized. nih.govnih.govresearchgate.net Future studies should aim to develop catalytic systems that can precisely target specific positions (e.g., C4, C5, C7, C8), allowing for the programmed construction of diverse analogues. rsc.org The directing ability of the carbonyl and nitro groups could be exploited to achieve high regioselectivity. researchgate.net

Radical-Mediated Reactions: The application of radical chemistry, particularly through photoredox catalysis, could unlock new reaction pathways. mdpi.com Minisci-type reactions, for instance, could enable the introduction of alkyl and acyl groups onto the electron-deficient aromatic ring of the nitroquinolinone. mdpi.com

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Studies

A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. An integrated approach, combining experimental techniques with high-level computational chemistry, will be essential for elucidating the intricate details of reactions involving this compound. researchgate.netmdpi.com

Key areas for investigation include:

Mapping Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.netmdpi.com This can help explain observed regioselectivity, such as why functionalization occurs at one position over another. acs.org

Catalyst-Substrate Interactions: For catalyzed reactions, computational modeling can provide insights into how the catalyst binds to the quinolinone substrate and facilitates bond activation. acs.org This knowledge can guide the design of more efficient and selective catalysts.

Spectroscopic and Kinetic Analysis: In-situ spectroscopic monitoring (e.g., NMR, IR) combined with kinetic studies can provide crucial experimental data to validate or refine proposed computational models. researchgate.net These experiments can help differentiate between competing reaction pathways and identify rate-determining steps.

The synergy between computational predictions and experimental validation will accelerate the discovery and optimization of novel synthetic methods and reactivity patterns for the nitroquinolinone scaffold. mdpi.com

Role of this compound as a Building Block in Complex Molecule Synthesis and Materials Science

Beyond its intrinsic properties, this compound holds significant potential as a versatile building block for the synthesis of more complex molecular architectures and functional materials.

Potential applications include:

Synthesis of Bioactive Compounds: The 6-amino derivative, obtained via nitro reduction, is a key intermediate for accessing compounds with potential pharmacological activity. chemistryviews.org This amino group can be readily acylated, alkylated, or used in coupling reactions to build libraries of compounds for biological screening.

Development of Novel Heterocyclic Scaffolds: The quinolinone core can serve as a foundation for constructing more elaborate fused heterocyclic systems. For example, the amino derivative could be a precursor for synthesizing pyrimido[4,5-b]quinoline derivatives, which are of interest in medicinal chemistry. mdpi.com

Materials Science: Quinoline derivatives are utilized in materials chemistry, for example, as ligands in organometallic catalysis or as components of electrochromic materials. nih.govmdpi.com The specific substitution pattern and the presence of a polar nitro group in this compound could impart unique photophysical or electronic properties. mdpi.com Future research could explore its incorporation into polymers or small-molecule materials for applications in optics, electronics, or sensing.

By leveraging its unique structural features, this compound can serve as a valuable and adaptable starting material for innovation across multiple scientific disciplines.

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